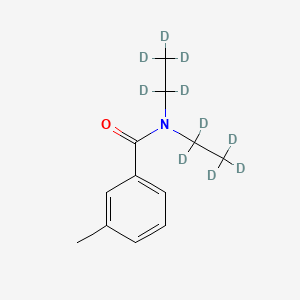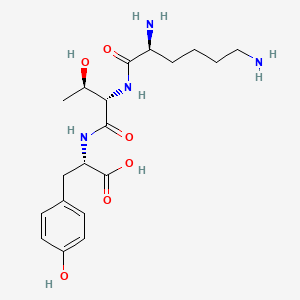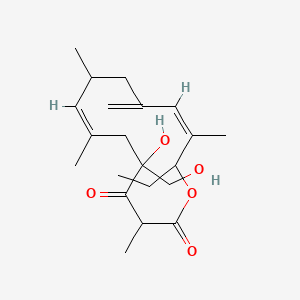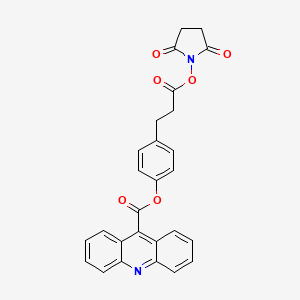
DEET-d10
Übersicht
Beschreibung
This compound is primarily used as an insect repellent and is chemically identical to DEET, except that it contains ten deuterium atoms instead of hydrogen atoms . The deuterium labeling makes DEET-d10 particularly useful in scientific research, allowing for the tracking and distinguishing of this compound from other compounds in chemical reactions or biological systems .
Wissenschaftliche Forschungsanwendungen
DEET-d10 has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: It is employed in studies related to insect behavior and mosquito repellency, helping researchers understand the effectiveness and mode of action of insect repellents.
Medicine: this compound is used in toxicological studies to assess the safety and potential health effects of DEET-based products.
Industry: It is utilized in the development and testing of new insect repellent formulations, ensuring their efficacy and safety.
Wirkmechanismus
Target of Action
DEET-d10, a deuterium-labeled variant of DEET, primarily targets biting insects such as mosquitoes and ticks . It is widely used in insect repellent products to protect against these pests .
Mode of Action
It is known that this compound acts as a repellent, deterring insects from targeting human skin . It is suggested that this compound may interfere with the olfactory and gustatory mechanisms of insects, impairing their ability to detect and be attracted to humans .
Biochemical Pathways
Octopamine is a neurotransmitter known to regulate many physiological processes in insects. By interfering with this pathway, this compound may disrupt normal insect behavior, leading to its repellent effect .
Pharmacokinetics
It is known that deet, the non-deuterated form of this compound, is principally excreted via the kidneys .
Result of Action
The primary result of this compound action is the repelling of biting insects such as mosquitoes and ticks . This repellent effect protects individuals from the bites of these insects, reducing the risk of transmission of insect-borne diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of this compound in insect repellent products can affect its release rate and evaporation, thereby influencing its effectiveness . .
Safety and Hazards
DEET-d10 is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2A), and is hazardous to the aquatic environment (both short-term (acute) and long-term (chronic), Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and is harmful to aquatic life with long-lasting effects .
Zukünftige Richtungen
DEET-d10 is utilized as an insect repellent and has been extensively studied in various scientific research applications . It is employed in investigations related to insect behavior, mosquito repellency, insecticidal properties, toxicity assessments of this compound-based products . Future research may continue to explore these areas and potentially develop more potent pest control agents .
Vorbereitungsmethoden
The preparation of DEET-d10 involves the replacement of hydrogen atoms in DEET with deuterium atoms. This can be achieved through a nucleophilic substitution reaction using deuterium sources such as sodium deuteride. The reaction typically involves the following steps :
Reacting DEET with Sodium Deuteride: DEET is reacted with sodium deuteride in an appropriate solvent, such as tetrahydrofuran, under controlled conditions.
Purification: The reaction mixture is then purified using techniques such as distillation or chromatography to obtain this compound with high purity.
Industrial production methods for this compound are similar but are scaled up to meet commercial demands. These methods ensure the consistent production of this compound with high isotopic purity.
Analyse Chemischer Reaktionen
DEET-d10 undergoes various chemical reactions similar to its non-deuterated counterpart, DEET. Some of the common reactions include :
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
DEET-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some of the similar compounds include :
N,N-diethyl-3-methylbenzamide (DEET): The non-deuterated form of this compound, widely used as an insect repellent.
Ethyl butylacetylaminopropionate (IR3535): Another insect repellent with a different chemical structure and mode of action.
Picaridin: A synthetic compound used as an insect repellent, known for its effectiveness and lower toxicity compared to DEET.
In comparison, this compound offers the advantage of being traceable in scientific studies, allowing for more precise analysis of its behavior and effects in various systems.
Eigenschaften
IUPAC Name |
3-methyl-N,N-bis(1,1,2,2,2-pentadeuterioethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOXZBCLCQITDF-IZUSZFKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C1=CC=CC(=C1)C)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675659 | |
| Record name | N,N-Bis[(~2~H_5_)ethyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215576-01-4 | |
| Record name | N,N-Bis[(~2~H_5_)ethyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1215576-01-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B564300.png)


![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)





